molecular formula C13H18N4O3S B3002713 Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate CAS No. 895007-25-7

Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate

Cat. No.: B3002713
CAS No.: 895007-25-7
M. Wt: 310.37
InChI Key: CFFRSBYJCQNSRM-UHFFFAOYSA-N
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Description

Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate is a useful research compound. Its molecular formula is C13H18N4O3S and its molecular weight is 310.37. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-5-9(11(19)20-6-2)21-13-16-15-12-14-10(18)7(3)8(4)17(12)13/h9H,5-6H2,1-4H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFRSBYJCQNSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C2N1C(=C(C(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate is a complex organic compound belonging to the class of triazolo[4,3-a]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H18_{18}N4_{4}O3_{3}S with a molecular weight of 310.37 g/mol. The compound features a thioether linkage and a triazolo-pyrimidine core which is significant for its biological interactions.

PropertyValue
Molecular FormulaC13_{13}H18_{18}N4_{4}O3_{3}S
Molecular Weight310.37 g/mol
CAS Number895007-25-7

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound demonstrated notable cytotoxicity against MCF-7 cells with an IC50_{50} value indicating effective inhibition of cell proliferation.
  • HEPG-2 (Liver Cancer) : Similar studies revealed that this compound could effectively inhibit HEPG-2 cell growth and induce apoptosis.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes:

  • Alkaline Phosphatase : The compound showed significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP), suggesting potential applications in treating conditions related to abnormal enzyme activity.
  • Aromatase Inhibition : Compounds similar to this triazole derivative have been shown to inhibit aromatase activity in breast cancer models.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Oxidative Stress : The compound may enhance oxidative stress in cancer cells leading to cell death.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of Ethyl 2-(5,6-dimethyl...butanoate against various human cancer cell lines. The findings indicated:

Cell LineIC50_{50} (µg/mL)Observations
MCF-7<10Significant growth inhibition
HEPG-2<15Induction of apoptosis

This study supports the potential use of this compound as a therapeutic agent in cancer treatment.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several pathogenic bacteria:

BacteriaActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate

These findings suggest that Ethyl 2-(5,6-dimethyl...butanoate could be explored further for its antibacterial applications.

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